N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

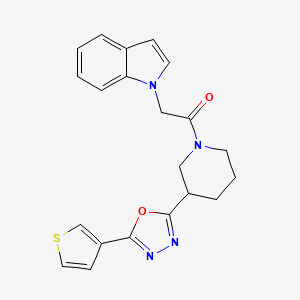

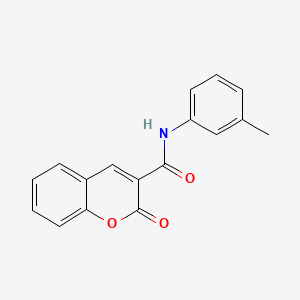

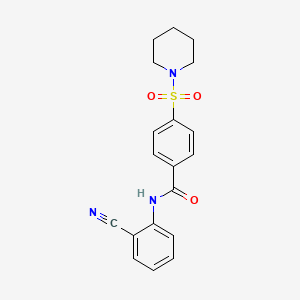

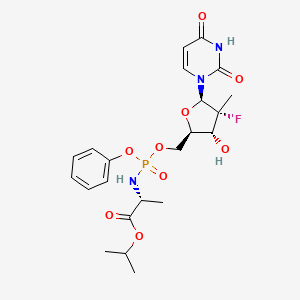

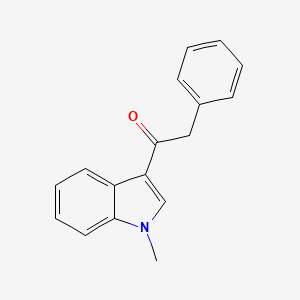

N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide is a compound that is likely to possess a complex molecular structure featuring a cyanophenyl group, a piperidine moiety with a sulfonyl substituent, and a benzamide group. While the specific compound is not directly studied in the provided papers, related compounds with similar functional groups have been synthesized and analyzed, which can provide insights into the potential characteristics of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide.

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reactions, starting with the formation of intermediate structures that are further modified to achieve the desired end product. For instance, the synthesis of N-substituted derivatives of piperidine compounds often includes reactions such as acylation, cyclodesulfurization, and alkylation . The synthesis of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide would likely follow a similar pathway, with careful selection of starting materials and reaction conditions to incorporate the cyanophenyl and sulfonyl groups into the piperidine framework.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide has been elucidated using techniques such as X-ray crystallography, NMR, and IR spectroscopy . These studies reveal the spatial arrangement of atoms, the presence of key functional groups, and the conformational preferences of the molecules. The cyanophenyl group, for instance, may influence the electronic distribution and steric interactions within the molecule, affecting its overall geometry and reactivity.

Chemical Reactions Analysis

Compounds containing piperidine and benzamide moieties can participate in various chemical reactions. The presence of a cyanophenyl group could introduce additional reactivity, such as nucleophilic addition to the cyano group. The sulfonyl group attached to the piperidine nitrogen may also play a role in chemical transformations, potentially acting as a leaving group or participating in sulfonamide bond formation .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide can be inferred from related compounds. These properties include solubility, melting point, and stability, which are influenced by the molecular structure and intermolecular interactions. The compound's spectroscopic properties, such as IR, NMR, and UV-Vis absorption, provide information about the functional groups and electronic transitions within the molecule . Additionally, the compound's reactivity and potential biological activity can be assessed through studies such as anti-bacterial and anti-acetylcholinesterase assays .

科学研究应用

金属配合物的合成与表征

Khatiwora 等人 (2013) 关于新型苯甲酰胺及其铜和钴配合物的合成和生物活性研究表明了苯甲酰胺在开发具有潜在抗菌活性的金属配合物方面的更广泛应用。尽管该研究并未直接涉及 N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺,但它举例说明了苯甲酰胺如何成为创造对各种细菌菌株具有显著生物活性的化合物的主要因素 (Khatiwora 等人,2013)。

药物发现与开发

Zhou 等人 (2008) 描述的 MGCD0103 的发现和评估展示了苯甲酰胺衍生物在药物开发中的作用,特别是作为癌症治疗的组蛋白脱乙酰酶 (HDAC) 抑制剂。这项研究强调了包括 N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺在内的苯甲酰胺衍生物被合成和改性用于治疗目的的潜力,证明了该化学物质在药物化学中的相关性 (Zhou 等人,2008)。

代谢途径阐明

一项关于 Lu AA21004 氧化代谢的研究确定了参与新型抗抑郁药代谢的细胞色素 P450 酶。尽管与 N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺没有直接关系,但它强调了了解苯甲酰胺衍生物代谢途径的重要性,这对于开发具有优化药代动力学性质的药物至关重要 (Hvenegaard 等人,2012)。

分析化学应用

Ye 等人 (2012) 研究的非水毛细管电泳用于分离甲磺酸伊马替尼及相关物质,证明了苯甲酰胺衍生物的分析应用。这种方法可以适用于分析 N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺,尤其是在药物化合物的质量控制和纯度评估中 (Ye 等人,2012)。

药理学表征

Grimwood 等人 (2011) 对 κ 阿片受体的研究提供了一个例子,说明如何对苯甲酰胺衍生物的药理特性进行表征。此类研究对于药物开发至关重要,表明 N-(2-氰基苯基)-4-(哌啶-1-基磺酰基)苯甲酰胺有可能被评估用于特定的受体相互作用和作用 (Grimwood 等人,2011)。

属性

IUPAC Name |

N-(2-cyanophenyl)-4-piperidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3S/c20-14-16-6-2-3-7-18(16)21-19(23)15-8-10-17(11-9-15)26(24,25)22-12-4-1-5-13-22/h2-3,6-11H,1,4-5,12-13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFQCCNTYVPSQQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-cyanophenyl)-4-(piperidin-1-ylsulfonyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chloro-6-fluorophenyl)-8-(trifluoromethyl)pyrido[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2518280.png)

![2-Methyl-5,6,7,8-tetrahydro-4H-thiazolo[5,4-b]azepine hydrochloride](/img/structure/B2518283.png)